- A process for the preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,

Cas no 742049-41-8 (Isavuconazonium)

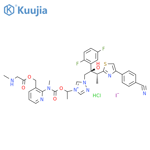

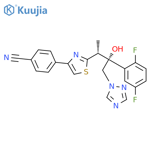

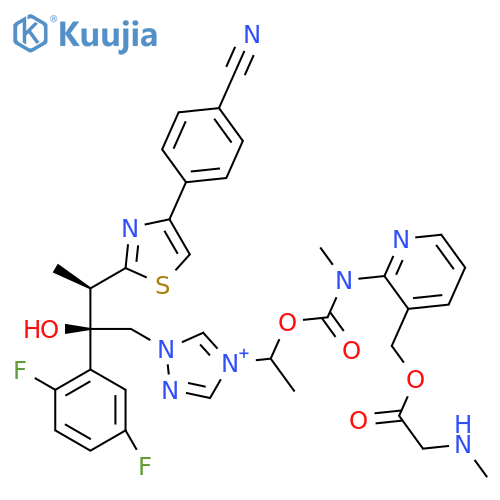

Isavuconazonium structure

Productnaam:Isavuconazonium

CAS-nummer:742049-41-8

MF:C35H35F2N8O5S

MW:717.764812707901

CID:5037720

Isavuconazonium Chemische en fysische eigenschappen

Naam en identificatie

-

- Isavuconazonium

- Isavuconazonium ion

- Isavuconazonium [USAN]

- Isavuconazonium (USAN)

- VH2L779W8Q

- BCP23773

- DB06636

- 1-((2R,3R)-3-(4-(4-Cyanophenyl)-1,3-thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-4-((1RS)-1-(methyl-(3-(((methylamino)acetyloxy)methyl)pyridin-2-yl)carbamoyloxy(ethyl)-1,2,4-triazolium

- Glycine, N-methyl-, (2-(((1-(1-((2R,3R)-3-(4-(4-cya

-

- Inchi: 1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1

- InChI-sleutel: RSWOJTICKMKTER-QXLBVTBOSA-N

- LACHT: S1C=C(C2C=CC(C#N)=CC=2)N=C1[C@H](C)[C@@](C1C=C(C=CC=1F)F)(CN1C=[N+](C=N1)C(C)OC(N(C)C1C(=CC=CN=1)COC(CNC)=O)=O)O

Berekende eigenschappen

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 13

- Zware atoomtelling: 51

- Aantal draaibare bindingen: 15

- Complexiteit: 1210

- XLogP3: 4.1

- Topologisch pooloppervlak: 188

Isavuconazonium Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN4037649-1mg |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 1mg |

RMB 1216.00 | 2025-02-21 | |

| Cooke Chemical | LN4037649-500ug |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 500ug |

RMB 644.00 | 2023-09-07 | |

| Cooke Chemical | LN4037649-5mg |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 5mg |

RMB 4612.00 | 2025-02-21 | |

| Cooke Chemical | LN4037649-500g |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 500g |

RMB 644.00 | 2025-02-21 |

Isavuconazonium Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Solvents: Methanol , Water ; 60 - 80 min, 0 - 5 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C

Referentie

- Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology, China, , ,

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C

Referentie

- Method for preparing isavuconazonium sulfate by oxidation-reduction reaction, China, , ,

Synthetic Routes 4

Reactievoorwaarden

Referentie

- Isavuconazonium salts and process for preparing thereof, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reactievoorwaarden

Referentie

- Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents, China, , ,

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; rt; cooled

1.2 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

Referentie

- Preparation of isavuconazonium sulfate, China, , ,

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 2 h, rt

Referentie

- Preparation of isavuconazole sulfate, China, , ,

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → 70 °C; 3 h, 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C

1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C

1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C

Referentie

- Method for preparing antifungal drug isavuconazonium sulfate, China, , ,

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 25 - 30 °C

Referentie

- Process for the preparation of isavuconazonium sulfate, India, , ,

Synthetic Routes 10

Reactievoorwaarden

Referentie

- Crystalline form of isavuconazonium sulfate and a process for its preparation, India, , ,

Synthetic Routes 11

Reactievoorwaarden

Referentie

- Preparation of isavuconazonium sulfate, China, , ,

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane , Water ; 0.5 - 1 h, 0 - 10 °C

Referentie

- Preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reactievoorwaarden

Referentie

- Preparation of isavuconazonium sulfate and intermediates thereof, China, , ,

Isavuconazonium Raw materials

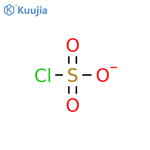

- Chlorosulfate

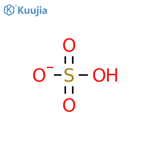

- Sulfate, hydrogen(8CI,9CI)

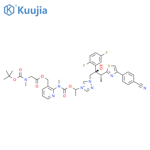

- Isavuconazole

- Sulfate (7CI,8CI,9CI)

- (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

- NND-2252305

- Isavuconazonium

- 4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide

- 4-(1-(((3-((2-((tert-butoxycarbonyl)(methyl)amino)acetoxy)methyl)pyridin-2-yl)(methyl)carbamoyl)oxy)ethyl)-1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-1H-1,2,4-triazol-4-ium chloride

- Acetic acid,2,2,2-trifluoro-, ion(1-)

- Isavuconazonium iodide hydrochloride

Isavuconazonium Preparation Products

Isavuconazonium Gerelateerde literatuur

-

Alexander P. Voronin,Nikita A. Vasilev,Artem O. Surov,Andrei V. Churakov,German L. Perlovich CrystEngComm 2021 23 8513

-

2. A comprehensive overview of the medicinal chemistry of antifungal drugs: perspectives and promiseKaitlind C. Howard,Emily K. Dennis,David S. Watt,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2020 49 2426

-

3. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidatesMurugaiah A. M. Subbaiah,Jarkko Rautio,Nicholas A. Meanwell Chem. Soc. Rev. 2024 53 2099

-

Jayapradha Ramakrishnan,Sudarshan Singh Rathore,Thiagarajan Raman RSC Adv. 2016 6 42387

-

Devashish Mehta,Varsha Saini,Avinash Bajaj RSC Med. Chem. 2023 14 1603

742049-41-8 (Isavuconazonium) Gerelateerde producten

- 2169665-13-6((2E)-3-{4H,5H,6H-cyclopentabthiophen-2-yl}prop-2-enoic acid)

- 2167628-83-1(5,7-dichloro-6-methyl-2,3-dihydro-1H-indole-2,3-dione)

- 1849262-41-4(Cyclobutanamine, 1-(2,2,2-trifluoroethyl)-)

- 887204-52-6(N'-(3-methoxyphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide)

- 2172162-97-7(5-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopentanoic acid)

- 2803846-98-0(1-{[(Tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid)

- 72053-00-0(1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one)

- 900513-14-6(6-amino-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one)

- 2172177-20-5(5-(sulfanylmethyl)pyrrolidin-2-one)

- 2208746-34-1(cis-7,7-difluoro-1,2,3,3a,4,5,6,7a-octahydroisoindole)

Aanbevolen leveranciers

Shanghai Joy Biotech Ltd

Goudlid

CN Leverancier

Bulk

钜澜化工科技(青岛)有限公司

Goudlid

CN Leverancier

Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd

Goudlid

CN Leverancier

Reagentie

Wuhan brilliant Technology Co.,Ltd

Goudlid

CN Leverancier

Bulk

Taian Jiayue Biochemical Co., Ltd

Goudlid

CN Leverancier

Bulk